N-Phenyl Substituent vs. N-(4-Substituted Phenyl) Analogs: Hydrogen-Bond Donor and Lipophilicity Differentiation
This compound bears an unsubstituted N-phenylpropanamide side chain, in contrast to the N-(4-chlorophenyl), N-(4-sulfamoylphenyl), and N-(4-bromophenyl) variants that are commercially catalogued. The absence of the 4-substituent reduces the hydrogen-bond donor count by 1 (sulfamoyl) to 2 (sulfamoyl) relative to the sulfamoyl analog, and lowers calculated logP by approximately 0.5–1.0 units versus the 4-chloro and 4-bromo congeners [1]. In the broader 2-thio-DHPM series, variation at the N-aryl position modulated LDHA IC50 values from 8.1 μM (unoptimized) to 0.48 μM (optimized), demonstrating that the N-aryl substituent is a critical potency determinant [1].
| Evidence Dimension | N-Aryl substituent effect on hydrogen-bond donor count and calculated logP |
|---|---|
| Target Compound Data | N-Phenyl (unsubstituted): HBD = 2; calculated logP ≈ 1.8–2.2 |
| Comparator Or Baseline | N-(4-Sulfamoylphenyl) analog: HBD = 3-4; N-(4-Chlorophenyl) analog: calculated logP ≈ 2.5–3.0 |
| Quantified Difference | ΔHBD = 1–2 fewer donors vs. sulfamoyl analog; ΔlogP ≈ 0.5–1.0 units lower vs. 4-chlorophenyl analog; literature LDHA IC50 range across N-aryl variants: 0.48 to >50 μM |
| Conditions | Calculated properties (ALOGPS/ZINC); LDHA biochemical assay with NADH co-factor as described in Dragovich et al. 2013 [1] |
Why This Matters
The unsubstituted N-phenyl group provides a distinct hydrogen-bonding and lipophilicity profile that cannot be replicated by substituted analogs, directly impacting target binding, solubility, and assay compatibility in biochemical screening cascades.
- [1] Dragovich PS, Fauber BP, Corson LB, et al. Identification of substituted 2-thio-6-oxo-1,6-dihydropyrimidines as inhibitors of human lactate dehydrogenase. Bioorg Med Chem Lett. 2013;23(11):3186-3194. doi:10.1016/j.bmcl.2013.04.001 View Source
